2-Fluoro-5-(4-methylphenyl)benzoic acid
Description
2-Fluoro-5-(4-methylphenyl)benzoic acid (CAS No. 1183641-87-3) is a fluorinated benzoic acid derivative with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. Its structure features a fluorine atom at the 2-position of the benzoic acid core and a 4-methylphenyl substituent at the 5-position (Figure 1). The fluorine atom enhances lipophilicity and electronic effects, while the methylphenyl group contributes to steric bulk and aromatic interactions. These attributes make it a promising candidate in medicinal chemistry, particularly for optimizing membrane permeability and metabolic stability in drug design .
Properties
IUPAC Name |
2-fluoro-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVYDHFZDUNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681116 | |
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183641-87-3 | |
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-methylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluorobromobenzene), organoboron compound (e.g., 4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
2-Fluoro-5-(4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Substituents on Properties
Lipophilicity and Metabolic Stability
- 2-Fluoro-5-(4-T-butylphenyl)benzoic acid : The bulky tert-butyl group increases lipophilicity (logP ~3.5) and metabolic stability by shielding the aromatic core from enzymatic oxidation. However, excessive steric bulk may reduce solubility .
- 2-Fluoro-5-(Trifluoromethyl)benzoic Acid : The -CF₃ group elevates lipophilicity (logP ~2.8) and electronegativity, improving binding to hydrophobic enzyme pockets. This is advantageous in kinase inhibitors but may increase off-target toxicity .
- This compound : The methyl group offers a balance between lipophilicity (logP ~2.5) and solubility, making it more versatile in drug formulations .
Electronic and Steric Effects
- Benzyloxy substituents (e.g., 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid): The electron-donating benzyloxy group increases solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
- Methylthio substituents (e.g., 2-Fluoro-4-(2-methylthiophenyl)benzoic acid): The sulfur atom introduces resonance effects, altering electronic density and reactivity compared to methylphenyl analogs .
Biological Activity
2-Fluoro-5-(4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of fluorine atoms can significantly influence the compound's biological activity, pharmacokinetics, and pharmacodynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F O2. Its structure features a benzoic acid moiety substituted with a fluorine atom and a para-methylphenyl group, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 232.24 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 3.23 |
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to molecular targets. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
- Enzyme Inhibition : Studies suggest that fluorinated compounds can inhibit enzymes by forming stable interactions through hydrogen bonding and van der Waals forces.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
- Anticancer Properties : Fluorinated benzoic acids have been investigated for their anticancer activities. The presence of the fluorine atom may enhance cytotoxicity against cancer cell lines by disrupting cellular processes or inducing apoptosis.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against pathogenic strains, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that this compound reduced viability in multiple cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
